
Latrunculone A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Latrunculone A is a macrolide. It has a role as a metabolite.
Applications De Recherche Scientifique
1. Actin Cytoskeleton Disruption
Latrunculone A is extensively used as a potent agent for disrupting the actin cytoskeleton in living cells. It works by binding to monomeric actin, leading to the disassembly of actin filaments. This makes it a valuable tool for studying cell morphology, cytoskeletal organization, and related cellular processes (Yarmola et al., 2000).
2. Enhancing Cellular Outflow Facility
Research has shown that this compound can significantly enhance outflow facility in the eyes, particularly in monkeys. This effect is primarily due to its ability to disorganize the actin cytoskeleton in the trabecular meshwork, suggesting its potential utility as an antiglaucoma strategy (Peterson et al., 2000).
3. Investigating Plant Cell Elongation
This compound's impact extends to the plant world, where it has been used to demonstrate that F-actin is essential for plant cell elongation. This discovery has been crucial in understanding the role of the cytoskeleton in plant growth and development (Baluška et al., 2001).
4. Antifungal Applications
In the realm of microbiology, this compound has shown effectiveness against the pathogenic yeast Cryptococcus neoformans. By disrupting the actin cytoskeleton, it impedes cell division, highlighting its potential as a novel antifungal agent (Kopecká et al., 2015).
5. Improving Developmental Capacity in Cloned Embryos
Significantly, this compound enhances the in vitro and in vivo development of cloned embryos, such as those derived from kidney fibroblasts of aged Clawn miniature boars. This suggests its utility in improving the efficiency of somatic cell nuclear transfer techniques (Himaki et al., 2012).
Propriétés
Formule moléculaire |
C22H31NO7S |
|---|---|
Poids moléculaire |
453.6 g/mol |
Nom IUPAC |
(1R,4Z,9E,12S,15R,17R)-8,17-dihydroxy-5,12-dimethyl-17-[(4R)-2-oxo-1,3-thiazolidin-4-yl]-2,16-dioxabicyclo[13.3.1]nonadeca-4,9-diene-3,11-dione |
InChI |
InChI=1S/C22H31NO7S/c1-13-3-5-15(24)6-8-18(25)14(2)4-7-16-10-17(29-20(26)9-13)11-22(28,30-16)19-12-31-21(27)23-19/h6,8-9,14-17,19,24,28H,3-5,7,10-12H2,1-2H3,(H,23,27)/b8-6+,13-9-/t14-,15?,16+,17+,19-,22+/m0/s1 |
Clé InChI |
CAODWWDJZSOHTH-FSRSQASASA-N |
SMILES isomérique |
C[C@H]1CC[C@@H]2C[C@H](C[C@@](O2)([C@@H]3CSC(=O)N3)O)OC(=O)/C=C(\CCC(/C=C/C1=O)O)/C |
SMILES canonique |
CC1CCC2CC(CC(O2)(C3CSC(=O)N3)O)OC(=O)C=C(CCC(C=CC1=O)O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



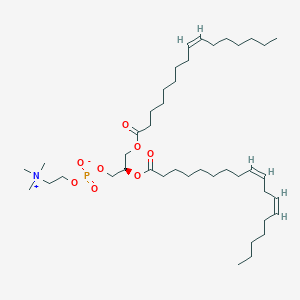
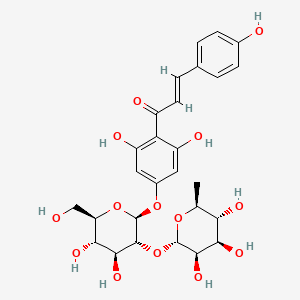

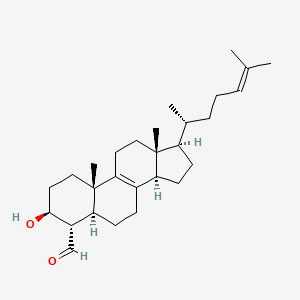
![2,7,17-Trihydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(20),3(8),4,6,16,18-hexaene-9,15-dione](/img/structure/B1264557.png)
![(1S,3R,4R,7R,9R,11R,15S,16R,17R,18S,19E,21Z,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,7,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid](/img/structure/B1264558.png)
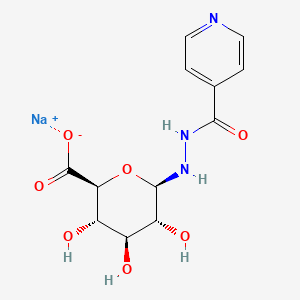
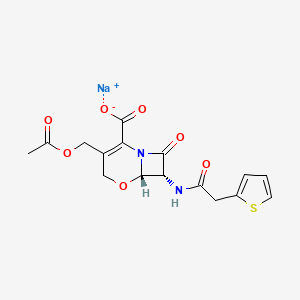
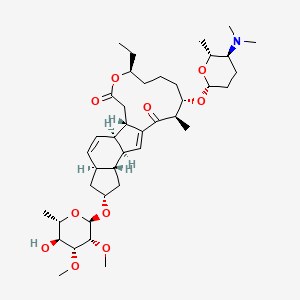

![(3R,3'R,4'S,5'R)-5'-[2-[4-(2-hydroxyethyl)-1-triazolyl]ethyl]-4'-[(4-methoxyphenyl)-dimethylsilyl]-3'-methyl-5-(2-oxo-1-benzo[cd]indolyl)-1-prop-2-enyl-2-spiro[indole-3,2'-oxolane]one](/img/structure/B1264570.png)
![(2S,3R,4S,5S)-2-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B1264571.png)
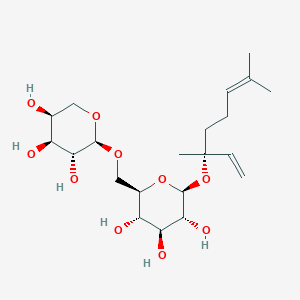
![2-[[1-[[3-(2-Hydroxyethoxy)phenyl]methyl]-4-piperidinyl]methyl]isoindole-1,3-dione](/img/structure/B1264573.png)